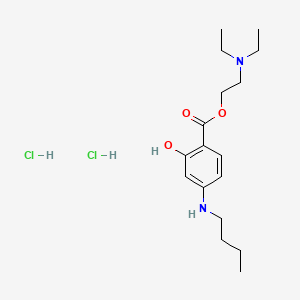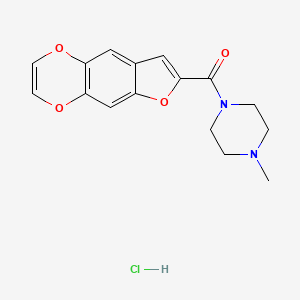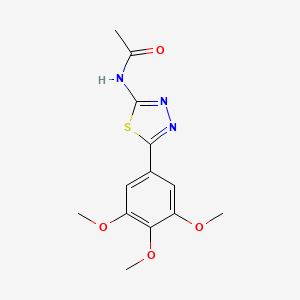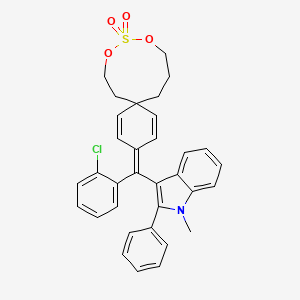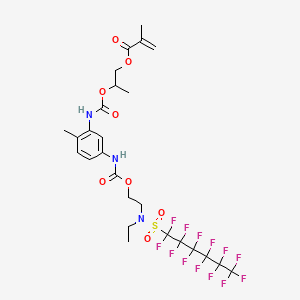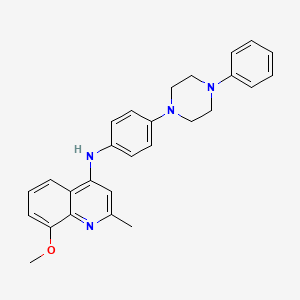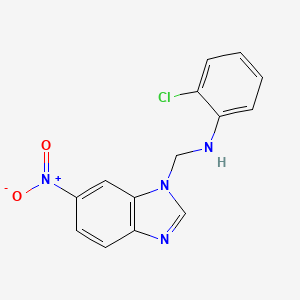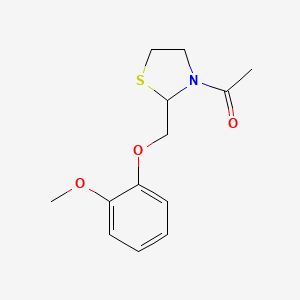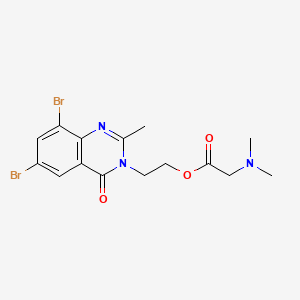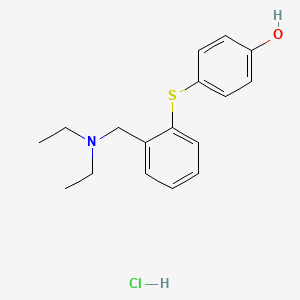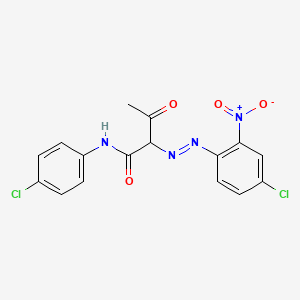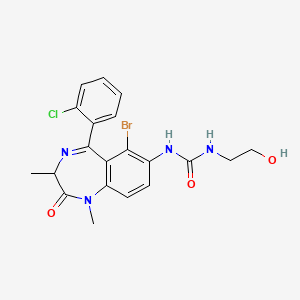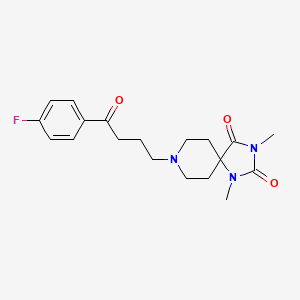
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 1,3-dimethyl-8-(3-(p-fluorobenzoyl)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 1,3-dimethyl-8-(3-(p-fluorobenzoyl)propyl)- typically involves multiple steps, starting from basic heterocyclic ketones. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity . Industrial production methods may involve high-throughput screening and optimization of reaction parameters to scale up the synthesis process efficiently .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often using reagents like sodium borohydride.
Substitution: Substitution reactions, particularly involving the fluorobenzoyl group, can lead to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1,3,8-Triazaspiro(4.5)decane-2,4-dione, 1,3-dimethyl-8-(3-(p-fluorobenzoyl)propyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 1,3-dimethyl-8-(3-(p-fluorobenzoyl)propyl)- involves its interaction with δ opioid receptors. It binds to the orthosteric site of these receptors, leading to the activation of G-protein signaling pathways. This activation results in analgesic effects, making it a potential candidate for pain management .
Comparison with Similar Compounds
Compared to other similar compounds, such as SNC80 and BW373U86, 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 1,3-dimethyl-8-(3-(p-fluorobenzoyl)propyl)- exhibits unique properties:
Selectivity: It is more selective for δ opioid receptors over other GPCRs.
Efficacy: It has shown anti-allodynic efficacy in animal models of inflammatory pain.
Similar compounds include:
SNC80: A well-known δ opioid receptor agonist with high efficacy but associated with adverse effects.
BW373U86: Another δ opioid receptor agonist with similar properties to SNC80 but different structural features.
Properties
CAS No. |
102395-36-8 |
|---|---|
Molecular Formula |
C19H24FN3O3 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
8-[4-(4-fluorophenyl)-4-oxobutyl]-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C19H24FN3O3/c1-21-17(25)19(22(2)18(21)26)9-12-23(13-10-19)11-3-4-16(24)14-5-7-15(20)8-6-14/h5-8H,3-4,9-13H2,1-2H3 |
InChI Key |
BJKVEEOLLLRTLH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


